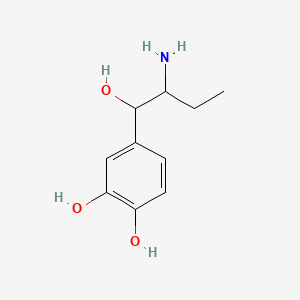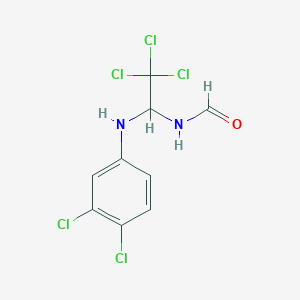![molecular formula C20H22F3N B1217209 N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine CAS No. 35764-71-7](/img/structure/B1217209.png)
N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine: is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an anthracene derivative. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the compound’s chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the trifluoromethylation of an anthracene derivative, followed by subsequent functional group transformations to introduce the dimethylamino group.
Amination: The resulting intermediate can then undergo amination reactions to introduce the N,N-dimethylamino group. This step may involve the use of dimethylamine and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of anthracene oxides.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Scientific Research Applications
N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-(trifluoromethyl)benzamide: Shares the trifluoromethyl group but differs in the core structure.
Triflupromazine hydrochloride: Contains a trifluoromethyl group and a similar amine functionality but has a different overall structure.
Uniqueness
N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine is unique due to its specific combination of the trifluoromethyl group with an anthracene derivative, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
35764-71-7 |
|---|---|
Molecular Formula |
C20H22F3N |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine |
InChI |
InChI=1S/C20H22F3N/c1-24(2)11-5-8-18-17-7-4-3-6-14(17)12-15-9-10-16(13-19(15)18)20(21,22)23/h3-4,6-7,9-10,13,18H,5,8,11-12H2,1-2H3 |
InChI Key |
JMNANEFUUXKCNY-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2CC3=C1C=C(C=C3)C(F)(F)F |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2CC3=C1C=C(C=C3)C(F)(F)F |
Synonyms |
9,10-dihydro-N,N-dimethyl-2-(trifluoromethyl) -9-anthracenepropanamine SK and F 25971 SK and F-25971 SKF 25971 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-6-(2-chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1217126.png)













